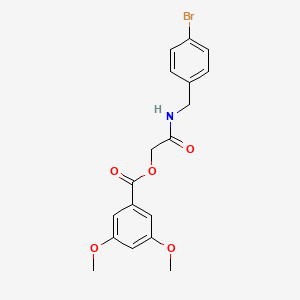![molecular formula C13H17N5O2S B2578498 N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415452-39-8](/img/structure/B2578498.png)
N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a selective inhibitor of JAK3, which plays a crucial role in the signaling pathways of cytokines that are important for the immune system. By inhibiting JAK3, N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide blocks the production of cytokines that cause inflammation, thus reducing the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, as well as a decrease in the number of activated T cells and B cells. In addition, N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to reduce the levels of autoantibodies in patients with autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune system. In addition, N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties and potential therapeutic applications.
One of the limitations of N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is that it is a small molecule drug, which means that it has limited tissue penetration and may not be effective in treating diseases that are localized to specific tissues or organs. In addition, N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to have some off-target effects, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. One area of interest is the development of more potent and selective inhibitors of JAK3, which may have improved efficacy and fewer off-target effects. Another area of interest is the investigation of the role of JAK3 in other disease states, such as cancer and infectious diseases. Finally, there is interest in exploring the potential of N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide as a combination therapy with other drugs, which may have synergistic effects in treating autoimmune diseases.
Synthesis Methods
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps, starting from commercially available starting materials. The key step is the preparation of the pyrazine ring, which is achieved by a reaction between 3-chloropyrazine and ethyl cyanoacetate. The resulting intermediate is then reacted with piperidine in the presence of a base to give the desired product. The cyclopropane sulfonamide moiety is introduced in a later step, using a reaction with chlorosulfonic acid.
Scientific Research Applications
N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for autoimmune diseases. In preclinical studies, N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide was shown to be effective in reducing inflammation and preventing disease progression in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the quality of life of patients with these diseases.
properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-9-12-13(16-6-5-15-12)18-7-3-10(4-8-18)17-21(19,20)11-1-2-11/h5-6,10-11,17H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWBAIBZPHVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



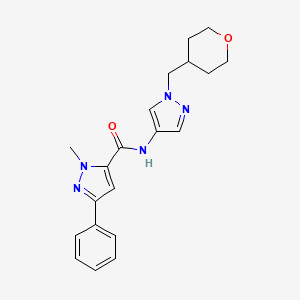
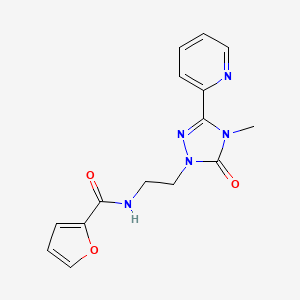
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
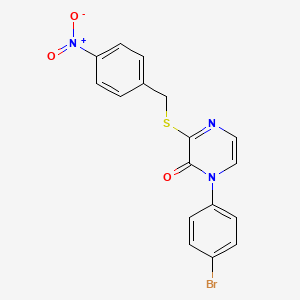
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)
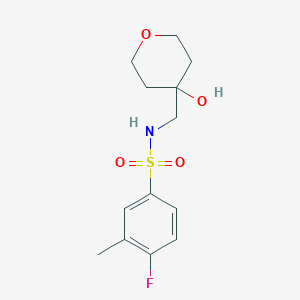
![1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2578434.png)
